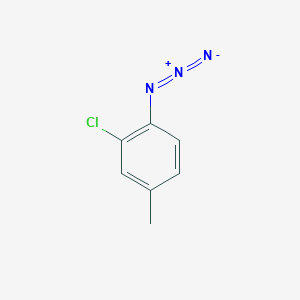

1-Azido-2-chloro-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azido-2-chloro-4-methylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-methylbenzene typically involves the diazotization of 2-Chloro-4-methylaniline followed by the substitution of the diazonium group with an azide ion. The reaction conditions generally include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield the desired azide compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-chloro-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions:

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: Copper (I) salts as catalysts in the presence of alkynes.

Major Products Formed:

Substitution Reactions: Alkyl azides.

Reduction Reactions: Primary amines.

Cycloaddition Reactions: Triazoles.

Scientific Research Applications

Organic Synthesis

1-Azido-2-chloro-4-methylbenzene is primarily utilized as a building block in organic synthesis. Its azido group is highly reactive, allowing for various transformations:

- Nucleophilic Substitution Reactions : The azido group can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Formation of Heterocycles : This compound serves as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential antibacterial properties . Recent studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, suggesting that this compound could be developed into novel therapeutic agents .

Bioconjugation Techniques

The azido group in this compound makes it suitable for bioconjugation applications . It can be used in:

- Click Chemistry : This technique allows for the selective coupling of biomolecules, which is crucial for labeling and tracking in biological systems.

- Drug Delivery Systems : The compound can be modified to create drug carriers that release therapeutics at targeted sites within the body .

Material Science

In material science, this compound is employed in the development of specialty chemicals and materials:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and composites.

- Nanotechnology : The compound's reactivity allows it to be integrated into nanostructures for enhanced performance in electronic and optical devices .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile transformations |

| Medicinal Chemistry | Antibacterial agents against resistant strains | Potential therapeutic applications |

| Bioconjugation | Click chemistry for biomolecule labeling | Enhanced tracking and targeting |

| Material Science | Functionalized polymers and nanostructures | Improved material properties |

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of derivatives synthesized from this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values as low as 8 μg/mL against resistant strains, indicating strong potential for developing new antibiotics .

Case Study 2: Bioconjugation Applications

Research focused on the use of this compound in bioconjugation techniques highlighted its effectiveness in selectively attaching drugs to antibodies. This approach improved the targeting of cancer cells while minimizing side effects on healthy tissues .

Case Study 3: Polymer Development

In material science applications, researchers synthesized functionalized polymers using this compound as a precursor. These polymers demonstrated enhanced mechanical properties and thermal stability, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-Azido-2-chloro-4-methylbenzene primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds between molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated or synthesized.

Comparison with Similar Compounds

- 2-Chlorophenyl azide

- 4-Methylphenyl azide

- Phenyl azide

Comparison: 1-Azido-2-chloro-4-methylbenzene is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-Chlorophenyl azide and 4-Methylphenyl azide, the dual substitution pattern in this compound can lead to different steric and electronic effects, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

1-azido-2-chloro-4-methylbenzene |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |

InChI Key |

BVYAGEFXIFEARI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.